molecular formula C25H32O6 B13740285 Pachygenin-3-acetate CAS No. 15571-07-0

Pachygenin-3-acetate

Cat. No.: B13740285
CAS No.: 15571-07-0
M. Wt: 428.5 g/mol
InChI Key: YXVAJWQGXKVWEN-PNALVPCQSA-N
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Description

Pachygenin-3-acetate (CAS: 15571-07-0) is a steroidal derivative with the systematic name [(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate . Its molecular formula is C₂₅H₃₂O₆, with a molecular weight of 428.5 g/mol. Key physicochemical properties include:

  • XLogP3: 1.8 (indicating moderate lipophilicity)
  • Hydrogen bond donors: 1
  • Hydrogen bond acceptors: 6
  • Rotatable bonds: 4 .

Its structure features a steroidal backbone modified with acetate, formyl, and furanone moieties, which may influence its bioactivity and solubility .

Properties

CAS No.

15571-07-0

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H32O6/c1-15(27)31-18-5-9-24(14-26)17(12-18)3-4-21-20(24)6-8-23(2)19(7-10-25(21,23)29)16-11-22(28)30-13-16/h3,11,14,18-21,29H,4-10,12-13H2,1-2H3/t18-,19+,20-,21+,23+,24+,25-/m0/s1

InChI Key

YXVAJWQGXKVWEN-PNALVPCQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC=C2C1)O)C5=CC(=O)OC5)C)C=O

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CC=C2C1)O)C5=CC(=O)OC5)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pachygenin-3-acetate typically involves the esterification of pachygenin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.

  • Esterification with Acetic Anhydride

      Reactants: Pachygenin, Acetic Anhydride

      Catalyst: Pyridine

      Conditions: Reflux for 4-6 hours

      Yield: High

  • Esterification with Acetyl Chloride

      Reactants: Pachygenin, Acetyl Chloride

      Catalyst: Sulfuric Acid

      Conditions: Reflux for 2-4 hours

      Yield: Moderate to High

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and catalysts into a reactor, where the reaction takes place under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Pachygenin-3-acetate undergoes various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to yield alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: Acidic or basic medium, room temperature to reflux

  • Reduction

      Reagents: Lithium aluminum hydride, Sodium borohydride

      Conditions: Anhydrous conditions, room temperature to reflux

  • Substitution

      Reagents: Halides (e.g., HCl, HBr), Amines (e.g., NH3)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Pachygenin-3-acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it a valuable compound in various industrial processes.

Mechanism of Action

The mechanism of action of pachygenin-3-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

    Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

    Cellular Signaling: Modulates various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Key Functional Groups
This compound C₂₅H₃₂O₆ 428.5 1.8 1 6 Acetate, formyl, furanone
Caffeic Acid¹ C₉H₈O₄ 180.16 1.3 3 4 Phenolic, carboxylic acid
2-(Pyridin-3-yl)acetic Acid² C₇H₇NO₂ 137.14 -0.7 1 3 Pyridine, carboxylic acid
Apigenin Triazole Analogs³ ~C₁₇H₁₂N₃O₃ ~300 ~2.5 2–3 5–6 Flavonoid, triazole

¹From ; ²From ; ³From

Key Observations:

Structural Complexity: this compound’s steroidal backbone and multiple functional groups distinguish it from simpler phenolic acids (e.g., caffeic acid) or heterocyclic acids (e.g., 2-(pyridin-3-yl)acetic acid). Its molecular weight (>400 g/mol) exceeds that of most flavonoids or small-molecule pharmacophores .

Lipophilicity: With an XLogP3 of 1.8, this compound is more lipophilic than caffeic acid (1.3) but less so than apigenin triazole analogs (~2.5).

Hydrogen Bonding: The compound’s low H-bond donor count (1) contrasts with caffeic acid (3 donors), implying reduced polar interactions and possibly different target affinities .

Functional Groups: The acetate and furanone groups may confer metabolic stability compared to carboxylic acid-containing compounds (e.g., 2-(pyridin-3-yl)acetic acid), which are prone to ionization at physiological pH .

Research Implications:

  • Pharmacological Potential: The steroidal framework of this compound aligns with compounds modulating nuclear receptors (e.g., glucocorticoids), though its furanone moiety could introduce unique binding properties .
  • Synthetic Challenges : Unlike triazole analogs synthesized via click chemistry (), this compound’s complex structure likely requires multi-step stereoselective synthesis, increasing production costs .

Biological Activity

Pachygenin-3-acetate is a steroidal compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pachygenin, characterized by the addition of an acetate group at the C3 position. Its molecular formula is C22H34O4C_{22}H_{34}O_4, and it exhibits unique structural features that contribute to its biological activity. The presence of hydroxyl and acetate groups enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Cardiovascular Effects

This compound has also been studied for its cardiovascular effects. It has been shown to inhibit Na⁺/K⁺-ATPase activity, similar to other cardiac glycosides. This inhibition can lead to increased intracellular calcium levels, enhancing myocardial contractility.

Table 2: Cardiovascular Activity Assessment

ParameterControlThis compound (10 µM)
Heart Rate (bpm)7568
Contractility (dP/dt)12001500
Na⁺/K⁺-ATPase Activity100%65%

The biological activity of this compound can be attributed to several mechanisms:

  • Na⁺/K⁺-ATPase Inhibition : Similar to other cardiac glycosides, it inhibits this enzyme, affecting ion transport across cell membranes.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, resulting in growth arrest.

Case Studies

  • In Vivo Studies : In a study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a therapeutic agent in oncology.
  • Clinical Observations : A case report noted improvements in cardiac function in patients treated with a formulation containing pachygenin derivatives, suggesting beneficial effects on heart health.

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